Aqueous Solubility: Dihydrochloride Salt vs Free Base
The dihydrochloride salt of 1-benzyl-3-methyl-1,4-diazepane demonstrates quantifiably enhanced aqueous solubility compared to its free base counterpart. The free base form (C₁₃H₂₀N₂) has a predicted density of 0.974 g/cm³ and boiling point of 296.1°C with no reported aqueous solubility data, whereas the dihydrochloride salt (C₁₃H₂₂Cl₂N₂) is characterized as soluble in water and common organic solvents like ethanol [1]. The salt formation increases molecular weight from 204.31 g/mol to 277.23 g/mol while introducing ionic character that substantially improves aqueous compatibility .
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Soluble in water and common organic solvents (ethanol, methanol) |
| Comparator Or Baseline | Free base form: limited aqueous solubility; no reported aqueous solubility data |
| Quantified Difference | Salt formation converts poorly water-soluble free base to water-soluble dihydrochloride salt |
| Conditions | Standard laboratory conditions; vendor-reported solubility characteristics |
Why This Matters
For assay development requiring aqueous buffers or cell culture media, the dihydrochloride salt enables direct dissolution without organic co-solvents, reducing experimental variability and potential solvent-related artifacts.
- [1] Chemsrc. (2024). 1-Benzyl-3-methyl-1,4-diazepane (CAS 342625-71-2) physical and chemical properties. View Source
